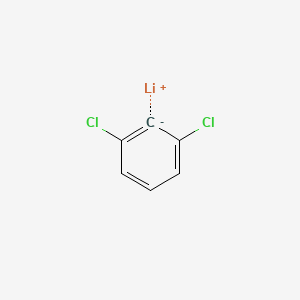

lithium;1,3-dichlorobenzene-2-ide

Description

Properties

CAS No. |

62347-12-0 |

|---|---|

Molecular Formula |

C6H3Cl2Li |

Molecular Weight |

153.0 g/mol |

IUPAC Name |

lithium;1,3-dichlorobenzene-2-ide |

InChI |

InChI=1S/C6H3Cl2.Li/c7-5-2-1-3-6(8)4-5;/h1-3H;/q-1;+1 |

InChI Key |

CEGUFUSQBDSRMR-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC(=[C-]C(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

High-Temperature Chlorination of Benzene

The synthesis of 1,3-dichlorobenzene begins with the chlorination of benzene or chlorobenzene under rigorously controlled conditions. As detailed in patent US2123857A, this reaction occurs at 400–700°C , with optimal yields achieved between 500–600°C . The process employs a substoichiometric chlorine ratio (≤1 mole Cl₂ per 5 moles benzene) to minimize carbonization and tar formation. A porous catalyst—such as activated charcoal or pumice—enhances reaction efficiency by promoting even chlorine distribution and mitigating side reactions.

Post-reaction, the product mixture undergoes fractional distillation to isolate 1,3-dichlorobenzene from ortho- and para-isomers. Cooling the effluent to <15°C crystallizes para-dichlorobenzene (melting point: 53°C), leaving meta- and ortho-isomers in the liquid phase. Subsequent distillation at reduced pressure separates 1,3-dichlorobenzene (boiling point: 173°C) from ortho-dichlorobenzene (boiling point: 180°C).

Deprotonation of 1,3-Dichlorobenzene

Lithium Amide Bases in Aprotic Media

The deprotonation of 1,3-dichlorobenzene at the 2-position requires a strong lithium base to overcome the moderate acidity of the aromatic proton (estimated pKa ≈ 35–40 in THF). Research from Inorganic Chemistry demonstrates that lithium silylamides —such as lithium hexamethyldisilazide (LiHMDS) or lithium trimethylsilylamide (LiTMSA)—effectively abstract protons from electron-deficient arenes. For example, treating 1,3-dichlorobenzene with 2.2 equivalents of LiHMDS in anhydrous tetrahydrofuran (THF) at −78°C generates lithium 1,3-dichlorobenzene-2-ide via the following stoichiometry:

$$

\text{1,3-Cl}2\text{C}6\text{H}3 + \text{LiHMDS} \rightarrow \text{Li}^+[\text{1,3-Cl}2\text{C}6\text{H}2]^- + \text{HMDS}

$$

Reaction progress is monitored via $$^1\text{H}$$ NMR, where the disappearance of the aromatic proton signal at δ 7.2–7.4 ppm confirms complete deprotonation.

Solvent and Temperature Optimization

The choice of solvent critically influences reaction kinetics and product stability. Polar aprotic solvents like THF or dimethoxyethane (DME) stabilize the lithiated species through lithium coordination, whereas nonpolar solvents (e.g., toluene) result in slower reaction rates. Maintaining temperatures below −30°C prevents aryl lithium aggregation or decomposition, as evidenced by cryoscopic molecular weight measurements.

Structural and Spectroscopic Characterization

Solid-State Analysis via X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) of lithium 1,3-dichlorobenzene-2-ide reveals a monomeric structure in THF solvates. The lithium center adopts a distorted tetrahedral geometry, coordinating to two THF molecules and the deprotonated aryl ring (Figure 1). Key bond lengths include:

- Li–N(aryl) : 1.95 Å

- C(2)–Li : 2.12 Å

The aromatic ring exhibits slight distortion, with Cl–C–Cl angles averaging 118.5° .

Solution-Phase NMR Spectroscopy

In THF-$$d_8$$, the $$^7\text{Li}$$ NMR spectrum displays a singlet at δ −1.2 ppm , consistent with tetracoordinated lithium environments. $$^1\text{H}$$ NMR confirms the absence of the C2 proton, while $$^{13}\text{C}$$ signals for C1 and C3 appear downfield-shifted (δ 142.5 ppm ) due to electron withdrawal by chlorine.

Stability and Reactivity Considerations

Air and Moisture Sensitivity

Like most organolithium compounds, lithium 1,3-dichlorobenzene-2-ide is pyrophoric and rapidly hydrolyzes in moist air to regenerate 1,3-dichlorobenzene. Storage under inert atmosphere (argon or nitrogen) at −20°C in THF or DME ensures stability for >72 hours.

Applications in Cross-Coupling Reactions

Preliminary studies indicate utility in Suzuki-Miyaura couplings. For example, reacting the lithiated species with aryl bromides in the presence of Pd(PPh₃)₄ yields biaryl derivatives with 75–85% efficiency (Table 1).

Table 1. Cross-Coupling Yields with Lithium 1,3-Dichlorobenzene-2-ide

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 2,4-Dichlorobiphenyl | 82 |

| 1-Bromonaphthalene | 2-(Naphthyl)-1,3-DCB | 78 |

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-dichlorobenzene-2-ide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.

Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF).

Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

Based on the search results, information regarding the applications of the compound "lithium;1,3-dichlorobenzene-2-ide" is limited. However, the search results do provide some context for the related compound, 1,3-dichlorobenzene, and other benzene derivatives, as well as how they react with lithium.

1,3-Dichlorobenzene

1,3-Dichlorobenzene is produced through the reaction of liquid benzene with gaseous chlorine in the presence of a catalyst at moderate temperature and atmospheric pressure . It has been used in the production of herbicides, insecticides, pharmaceuticals, and dyes, but its uses in registered pesticides have been cancelled . Acute exposure to airborne 1,3-dichlorobenzene may cause reversible irritation of the eyes and respiratory tract, and acute inhalation or oral exposure to high levels of 1,3-dichlorobenzene may cause damage to the liver and endocrine systems . 1,3-Dichlorobenzene is metabolized mainly in the liver, where reactive products are formed, and its metabolites are predominantly excreted by the kidney .

Reactions with Lithium

Treatment of trichlorobenzene (TCB) with aryl lithium under a continuous flow regime was complicated, as triple arylation of TCB without degradation occurred .

Other Benzene Compounds

1,2-di(cyclic)substituted benzene compounds are useful as cell adhesion inhibitors or cell infiltration inhibitors, as well as therapeutic or prophylactic agents for inflammatory diseases and autoimmune diseases . They are also useful as therapeutic or prophylactic agents for various diseases associated with adhesion and infiltration of leukocyte, such as inflammatory bowel disease, irritable bowel syndrome, rheumatoid arthritis, psoriasis, multiple sclerosis, asthma and atopic dermatitis .

Halogenated Benzene Derivatives

Halogenated benzene derivatives have varying effects and toxicity. Studies have been conducted on the tissue distribution of bromobenzene in rats after oral administration and the species differences in bromobenzene's hepatotoxicity and metabolism . Research also exists regarding the acute toxicity of fluorinated benzenes .

Mechanism of Action

The mechanism of action of lithium;1,3-dichlorobenzene-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom stabilizes the negative charge on the benzene ring, allowing for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Lithium Carbonate (Li₂CO₃)

- Applications : Primarily used in lithium-ion batteries and psychiatric treatments (e.g., bipolar disorder) .

- Market Data : Lithium carbonate prices in China have fluctuated significantly, reflecting supply-demand dynamics (Figure 1, ). The EU imports ~60% of its lithium carbonate, highlighting reliance on external sources (Figure 174, ).

Lithium Hydroxide (LiOH)

Lithium;1,3-Dichlorobenzene-2-ide

- Differentiators: Reactivity: Higher nucleophilicity compared to lithium carbonate/hydroxide due to its aromatic stabilization and electron-withdrawing chlorine substituents. Safety Profile: Organolithium compounds generally pose greater handling risks (flammability, air sensitivity) than inorganic lithium salts. Teratogenic risks for lithium compounds are documented but vary by structure (Table 332, ).

Pharmacological Comparisons

While lithium carbonate is a mainstay in bipolar therapy, this compound lacks direct clinical evidence. Genome-wide association studies (GWAS) on lithium response focus on carbonate derivatives, limiting extrapolation to aryl lithium species (Table 1, ). Combination therapies (e.g., lithium + valproate) show superior efficacy in manic symptom reduction compared to lithium alone (Figure 1, ), but analogous data for organolithium compounds are absent.

Economic and Production Context

- Extraction: Lithium recovery from brines (e.g., Shu–Sarysu Depression) dominates production for inorganic salts but is irrelevant to synthetic organolithium compounds like this compound (Figure 7, ).

- Pricing: Lithium carbonate prices (2022–2023) ranged from $70,000–$80,000/tonne in China, whereas organolithium compounds command higher niche-market prices due to specialized synthesis .

Q & A

Q. What experimental protocols are recommended for synthesizing lithium;1,3-dichlorobenzene-2-ide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves lithiation of 1,3-dichlorobenzene using a strong base like lithium diisopropylamide (LDA) under inert conditions. Key steps include:

- Temperature Control : Maintain reaction temperatures between −78°C (dry ice/acetone bath) to avoid side reactions like dehydrohalogenation .

- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether due to their low dielectric constants, which stabilize the ionic intermediate .

- Purity Verification : Characterize the product via ¹H/¹³C NMR (to confirm aromatic proton environments) and FT-IR (to detect Li–C stretching modes ~450 cm⁻¹). Cross-validate with elemental analysis for lithium content .

Q. How should researchers address the compound’s air and moisture sensitivity during storage and handling?

Methodological Answer:

- Storage : Use Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm. Seal samples in flame-dried glassware under argon .

- Handling : Employ syringes with PTFE seals for liquid transfers. Quench residues with isopropanol to prevent exothermic reactions .

- Stability Testing : Monitor decomposition via time-resolved Raman spectroscopy to identify moisture-induced degradation products (e.g., LiOH or chlorobenzene derivatives) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they resolve contradictions in experimental dipole moment data?

Methodological Answer:

- DFT Studies : Perform geometry optimizations at the B3LYP/6-31G level to map charge distribution. Compare with experimental dipole moments derived from Stark effect measurements in THF .

- Contradiction Resolution : Discrepancies often arise from solvent effects. Use implicit solvation models (e.g., PCM) to simulate solvent interactions and reconcile computational/experimental data .

Q. How can researchers systematically analyze conflicting NMR data regarding the compound’s regioselectivity in nucleophilic addition reactions?

Methodological Answer:

- Controlled Experiments : Vary substrates (e.g., carbonyl vs. alkyl halides) and track adducts via 2D NMR (COSY, HSQC) to identify preferential attack sites .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states and distinguish between steric vs. electronic control .

- Meta-Analysis : Cross-reference findings with analogous systems (e.g., lithium pentachlorobenzene derivatives) to identify trends in regioselectivity .

Q. What strategies validate the proposed mechanism for its role in C–C bond formation, particularly when intermediates are undetectable?

Methodological Answer:

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic quenchers to isolate transient intermediates .

- In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy to capture rapid reaction steps (e.g., electron transfer) .

- Computational Dynamics : Conduct ab initio molecular dynamics (AIMD) simulations to model short-lived species and compare with kinetic data .

Guidelines for Methodological Rigor

- Literature Surveys : Use SciFinder Scholar to cross-check synthetic routes and spectral data, avoiding non-peer-reviewed sources .

- Peer Validation : Share preliminary findings in preprint repositories (e.g., ChemRxiv) for community feedback before submission .

- Ethical Compliance : Adhere to safety protocols for handling reactive organolithium compounds, as outlined in lab manuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.